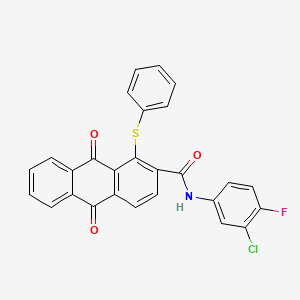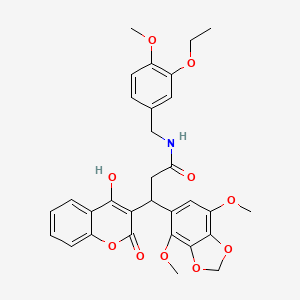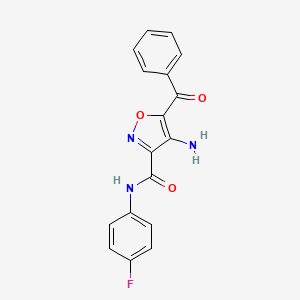![molecular formula C11H13N3OS B11050158 5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B11050158.png)
5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound with an intriguing structure. Let’s break it down:
Cycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one: This compound consists of a cyclooctane ring fused with a thieno-triazine ring system. The “4(3H)-one” part indicates a ketone group at position 4.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One efficient method involves the following steps:
Construction of the Thieno-Triazine Ring: Start with a suitable precursor (e.g., 2-aminothiophene) and cyclize it with a triazine derivative (e.g., cyanuric chloride) to form the thieno-triazine ring.
Hydrogenation: Reduce the double bonds in the thieno-triazine ring using hydrogen gas and a suitable catalyst to obtain the hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves scalable reactions and purification techniques.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can convert the ketone group to a hydroxyl group or other functional groups.
Substitution: Substituents can be introduced at different positions on the ring system.
Hydrogenation: Hydrogen gas (H₂) and a metal catalyst (e.g., palladium on carbon) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicine: Investigated for antimalarial activity.
Chemistry: Serves as a scaffold for drug development.
Industry: Potential use in materials science and catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
While unique, it shares features with related compounds:
Thieno[3,2-c]pyridines: Similar heterocyclic systems.
7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles: Fused indole derivatives.
Properties
Molecular Formula |
C11H13N3OS |
|---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
8-thia-4,5,6-triazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C11H13N3OS/c15-10-9-7-5-3-1-2-4-6-8(7)16-11(9)13-14-12-10/h1-6H2,(H,12,13,15) |
InChI Key |
YUVRFHLGJYPEST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C3=C(S2)N=NNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid](/img/structure/B11050079.png)
![7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11050080.png)
![4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050081.png)

![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11050088.png)
![N-benzyl-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11050090.png)
![2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11050123.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine](/img/structure/B11050130.png)
![ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11050144.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11050146.png)

![1,2-bis(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11050157.png)
![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11050164.png)

